

A Comparative Analysis of 1-Methylcyclopropanecarboxamide and Other Cyclopropane Derivatives in Drug Discovery

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Compound of Interest

Compound Name:	1-Methylcyclopropanecarboxamide
Cat. No.:	B171806

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of **1-Methylcyclopropanecarboxamide** and other cyclopropane derivatives, supported by available experimental data. The inclusion of the cyclopropane motif in drug candidates is a well-established strategy to enhance pharmacological properties, including metabolic stability, potency, and target selectivity.

This guide focuses on the structure-activity relationships of various cyclopropane carboxamides, providing insights into how substitutions on the cyclopropane ring and the amide functionality influence their biological activity. While direct experimental data for **1-Methylcyclopropanecarboxamide** is limited in the reviewed literature, this comparison leverages data from structurally related compounds to infer its potential performance and highlight areas for future research.

Chemical Properties and Structural Comparison

Cyclopropane derivatives are characterized by a strained three-membered ring, which imparts unique conformational rigidity and electronic properties.^{[1][2]} **1-Methylcyclopropanecarboxamide** represents a simple scaffold within this class, featuring a methyl group at the C1 position of the cyclopropane ring. This substitution pattern is a key determinant of the molecule's interaction with biological targets.

Compound Name	Structure	Key Structural Features
1-Methylcyclopropanecarboxamide	C1-methyl substitution on the cyclopropane ring.	
1-Phenylcyclopropanecarboxamide Derivatives	Aromatic substitution at the C1 position, allowing for diverse functionalization.	
2-Substituted Cyclopropanecarboxamide Derivatives	Substitution at the C2 position, leading to different stereochemical arrangements (cis/trans isomers).	

Comparative Biological Activity

The biological activity of cyclopropane derivatives is highly dependent on the nature and position of substituents. The following tables summarize the available quantitative data for various cyclopropane carboxamides, focusing on their antimicrobial and anticancer activities.

Antimicrobial Activity

A study involving fifty-three amide derivatives containing a cyclopropane ring demonstrated a range of antibacterial and antifungal activities. The minimum inhibitory concentration (MIC₈₀), the concentration at which 80% of microbial growth is inhibited, was used as a measure of efficacy.

Table 1: In Vitro Antimicrobial Activity of Selected Cyclopropane Carboxamide Derivatives (MIC₈₀ in $\mu\text{g/mL}$)

Compound	<i>Staphylococcus aureus</i>	<i>Escherichia coli</i>	<i>Candida albicans</i>
F5	64	128	64
F7	128	>128	32
F8	>128	>128	16
F9	32	64	64
F24	>128	>128	16
F29	64	>128	>128
F31	>128	64	>128
F42	>128	>128	16
F45	>128	64	>128
F53	32	128	>128
Ciprofloxacin (Control)	2	2	NA
Fluconazole (Control)	NA	NA	2

Data sourced from a study on various amide derivatives containing cyclopropane.

Notably, compounds with aryl amide substitutions generally exhibited higher antibacterial activity compared to those with fatty amides.^[3] For antifungal activity, compounds F8, F24, and F42 showed promising results against *Candida albicans*.^[3]

Anticancer Activity

Research into 1-phenylcyclopropane carboxamide derivatives has revealed their potential as antiproliferative agents. A study investigating their effect on the U937 human myeloid leukemia cell line demonstrated significant inhibitory activity.

Table 2: Antiproliferative Activity of 1-Phenylcyclopropane Carboxamide Derivatives against U937 Cells

Compound	IC50 (μM)
Derivative 8a	5.2
Derivative 8b	4.8
Derivative 8c	6.1
Derivative 8d	7.5
Derivative 8e	5.5

Data represents the half-maximal inhibitory concentration (IC50) from a study on 1-phenylcyclopropane carboxamide derivatives.

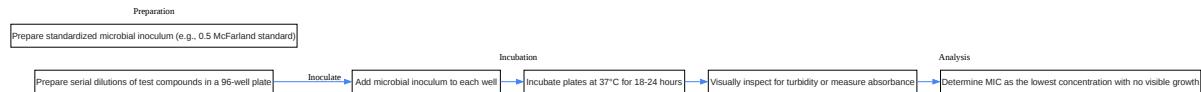
These findings suggest that the 1-phenylcyclopropane carboxamide scaffold is a promising starting point for the development of novel anticancer agents.

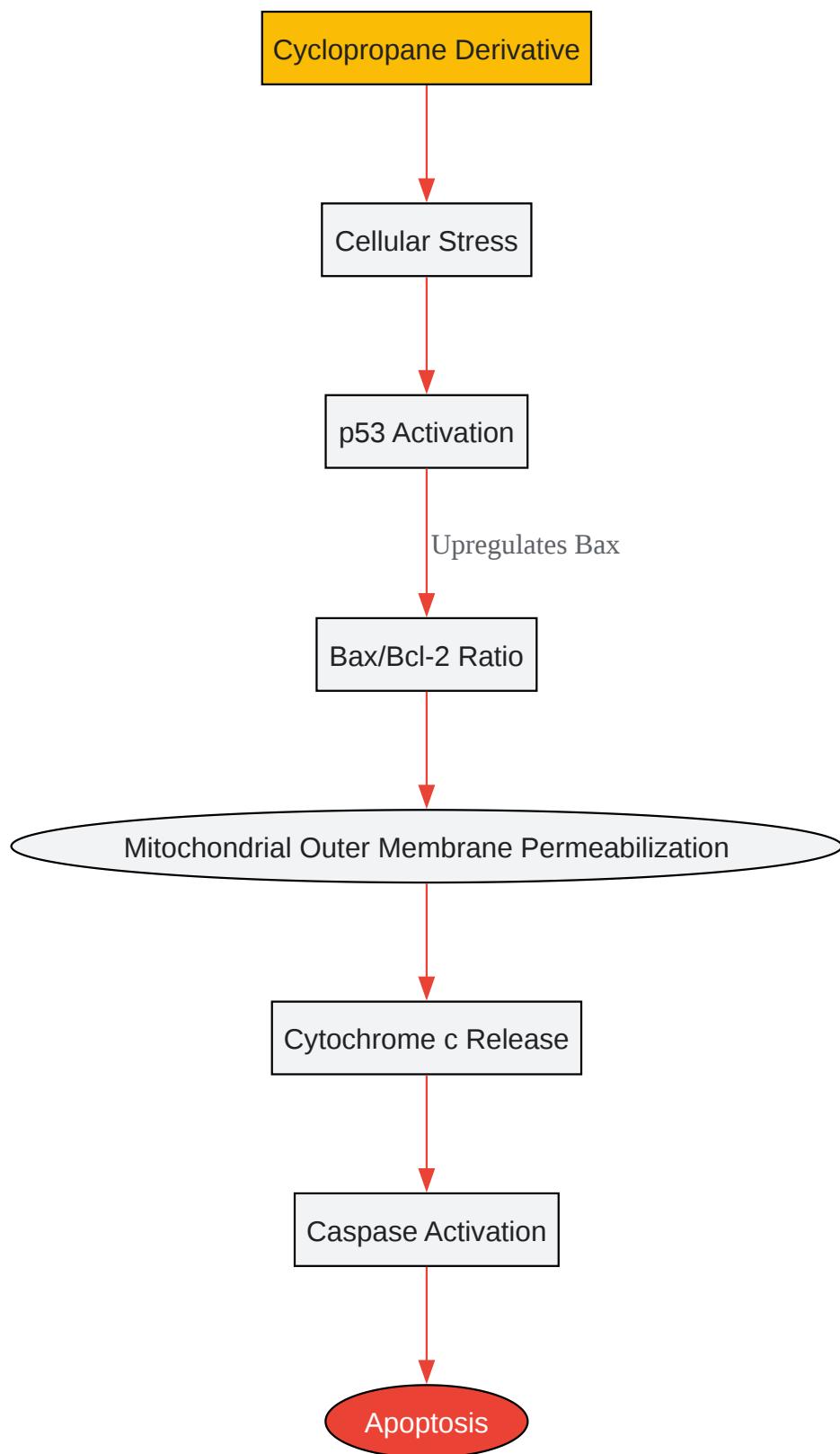
Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of the experimental protocols used to generate the data presented in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.





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